molecular formula C7H10N2O2 B080034 4,6-Dimethoxy-2-methylpyrimidine CAS No. 13566-48-8

4,6-Dimethoxy-2-methylpyrimidine

Cat. No. B080034
CAS RN: 13566-48-8
M. Wt: 154.17 g/mol
InChI Key: FWQJAXMTUACMLK-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-methylpyrimidine is a product ion of the reaction between 4,6-dimethoxypyrimidine and methyl iodide . It is produced by electrospray ionization (ESI) in the presence of methane gas .


Synthesis Analysis

A facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved by nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide for a 95.6% yield . 4,6-Dimethoxy-2-methylsulfonylpyrimidine can be produced via oxidation using hydrogen peroxide in the presence of sodium tungstate dihydrate in a 95% yield .


Molecular Structure Analysis

The molecular formula of 4,6-Dimethoxy-2-methylpyrimidine is C7H10N2O2 . It has a molecular weight of 154.17 .


Chemical Reactions Analysis

4,6-Dihydroxy-2-methylpyrimidine, a derivative of pyrimidines known as biologically active compounds, has been synthesized from the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in CH3OH or ethoxide in CH3CH2OH .


Physical And Chemical Properties Analysis

4,6-Dimethoxy-2-methylpyrimidine has a melting point of 52-53 °C and a predicted boiling point of 235.5±20.0 °C . Its predicted density is 1.099±0.06 g/cm3 . The storage temperature should be in a dry room .

Scientific Research Applications

Application in Organic Chemistry

Specific Scientific Field

Organic Chemistry

Summary of the Application

4,6-Dimethoxy-2-methylpyrimidine is used in the nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid .

Methods of Application or Experimental Procedures

The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields the corresponding 5,5-dinitro derivatives. When the substituent in position 2 is an alkyl group, the nitration occurs both at position 5 and at the -carbon atom of the side chain .

Results or Outcomes

The nitration of 2-substituted 4,6-dihydroxypyrimidines leads to formation of 1,1-diamino-2-R-2-nitroethylene derivatives .

Application in Herbicide Development

Specific Scientific Field

Agricultural Chemistry

Summary of the Application

4,6-Dimethoxy-2-methylpyrimidine is used in the synthesis of novel phenoxy acetates that have shown high herbicidal activity against monocotyledonous plants .

Methods of Application or Experimental Procedures

The compound is used as a starting material in the synthesis of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates .

Results or Outcomes

The synthesized compounds displayed considerable activities, with 100% inhibition against the root growth of Brassica napus L. at a concentration of 100 mg/L .

Application in Pharmaceutical and Explosive Industries

Specific Scientific Field

Pharmaceutical and Explosive Industries

Summary of the Application

4,6-Dihydroxy-2-methylpyrimidine, a potential molecule, finds applications in pharmaceutical and explosive industries .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in these industries are not detailed in the source .

Results or Outcomes

This molecule and its derivatives have proved to be active candidates in the treatment of inflammation, hypertension, anxiety etc .

Application in Acid Nitration

Summary of the Application

4,6-Dimethoxy-2-methylpyrimidine is used in the acid nitration of 2-substituted 4,6-dihydroxypyrimidines .

Results or Outcomes

The nitration of 2-substituted 4,6-dihydroxypyrimidines leads to the formation of 1,1-diamino-2-R-2-nitroethylene derivatives .

Application as a Nucleophile

Summary of the Application

2-amino-4,6-dimethylpyrimidine, a derivative of 4,6-Dimethoxy-2-methylpyrimidine, can act as a nucleophile attacking aldehyde carbon .

Methods of Application or Experimental Procedures

The compound can be deprotonated quite easily because the conjugated base is stabilized by resonance .

Results or Outcomes

The reaction mechanism involves an aldol condensation, with the tautomer of the compound acting as the nucleophile .

Application as a Precursor in Pharmaceutical and Explosive Industries

Methods of Application or Experimental Procedures

The synthesis of 4,6-dihydroxy-2-methylpyrimidine has been carried out by the condensation of acetamidinium chloride and diethyl malonate in absolute methanol and further acidified by hydrochloric acid .

Results or Outcomes

This molecule and its derivatives have proved to be active candidates in the treatment of inflammation, hypertension, anxiety etc . The derivatives of this molecule have potent effects of inhibiting ACAT activity and lowering serum cholesterol and also extremely useful for the treatment and/or prevention of arteriosclerosis or hyperlipidemia .

Safety And Hazards

The safety data sheet for 4,6-Dimethoxy-2-methylpyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and to use personal protective equipment .

Future Directions

In recent research, 4,6-dimethoxy-2-methylthiopyrimidine has been used in the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine . This compound has potential applications in various fields, indicating a promising future direction for the use of 4,6-Dimethoxy-2-methylpyrimidine .

properties

IUPAC Name

4,6-dimethoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQJAXMTUACMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452904
Record name 4,6-Dimethoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-2-methylpyrimidine

CAS RN

13566-48-8
Record name 4,6-Dimethoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
EA Oostveen, HC van der Plas - Recueil des Travaux …, 1977 - Wiley Online Library
Reaction of 4‐alkoxy‐(1–4) or 4,6‐dialkoxypyrimidines (5–9) with 1 equivalent of triethyloxonium tetrafluoroborate yields 4‐alkoxy‐N‐ethyl (13–15) or 4,6‐dialkoxy‐N‐ethylpyrimidinium …
Number of citations: 8 onlinelibrary.wiley.com
LN Short, HW Thompson - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… When 5-amino-4 : 6-dimethoxy-2-methylpyrimidine is deuterated, the bands near 3p disappear and others appear near 4p. Other spectral changes occur below 1300 cm.-l, but not …
Number of citations: 110 pubs.rsc.org
Y Zhou, Y Pan, X Cao, J Wu, K Jiang - Journal of the American Society for …, 2007 - Springer
The negative ions of deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide and its derivatives are studied by electrospray ionization tandem mass spectrometry (…
Number of citations: 25 link.springer.com
EA Oostveen - 1977 - search.proquest.com
In dit proefschrift zijn de resultaten neergelegd van een onderzoek naar het optreden van ringtransformaties tijdens reacties van pyrimidine, N-methylpyrimidiniummethylsulfaat en een …
Number of citations: 6 search.proquest.com
BM Khutova, SV Klyuchko, LP Prikazchikova… - Chemistry of …, 1982 - Springer
The effect of substituants in methylpyrimidines on the reaction of the methyl groups with aromatic carboxylic acid chlorides in the presence of triethylamine was studied. It is shown that, …
Number of citations: 1 link.springer.com
LP Prikazchikova, BM Khutova… - Chemistry of Heterocyclic …, 1982 - Springer
The reaction of dimethylformamide dimethylacetal with methylpyrimidines and methyltriazines was studied, and β-dimethylaminovinylpyrimidines and β-dimethylaminovinyltriazines …
Number of citations: 3 link.springer.com
江戸清人, 今野昌悦 - YAKUGAKU ZASSHI, 1977 - jstage.jst.go.jp
Reaction of 2-cyano-4-methoxy-6-methyl-(I), 4-cyano-6-methoxy-2-methyl-(II), 5-cyano-4-methoxy-2-methyl-(III), and 5-cyano-4, 6-dimethoxy-2-methylpyrimidine (IV) with Grignard …
Number of citations: 2 www.jstage.jst.go.jp

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